(2-Cyano-3-methoxyphenyl)boronic acid
Overview
Description
“(2-Cyano-3-methoxyphenyl)boronic acid” is a type of boronic acid. Boronic acids are highly valuable building blocks in organic synthesis . They are used in Suzuki reactions, a type of organic reaction that is classified as a coupling reaction where the coupling partners are a boronic acid with a halide catalyzed by a palladium (0) complex .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a significant process in the synthesis of boronic acids . This process involves a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Chemical Reactions Analysis
Boronic acids are involved in various chemical reactions. They can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
Synthesis and Chemical Properties
- Reaction with Boron Tribromide : In a study by Dupont and Cotelle (2001), it was found that derivatives of (2-cyano-3-methoxyphenyl)boronic acid can undergo cyclization to produce 3-hydroxycoumarins and benzofuran-2-carboxylic acids when reacted with boron tribromide (Dupont & Cotelle, 2001).
- Formation of Tetraarylpentaborates : Nishihara, Nara, and Osakada (2002) observed that the reaction of (2-cyano-3-methoxyphenyl)boronic acid with certain rhodium complexes leads to the formation of novel tetraarylpentaborates, which demonstrate unique chemical properties and have potential applications in coordination chemistry (Nishihara, Nara, & Osakada, 2002).
Catalysis and Reaction Mechanisms
- Catalysis in Aza-Michael Additions : A study by Hashimoto, Gálvez, and Maruoka (2015) highlighted the use of boronic acid, including derivatives like (2-cyano-3-methoxyphenyl)boronic acid, as a catalyst in highly enantioselective aza-Michael additions. This opens avenues for synthesizing densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).
Photophysical and Fluorescence Studies
- Study of Fluorescence Quenching : Research by Geethanjali et al. (2015) explored the fluorescence quenching properties of boronic acid derivatives, including (2-cyano-3-methoxyphenyl)boronic acid. These studies are crucial in understanding the photophysical properties of these compounds and their potential applications in sensing technologies (Geethanjali et al., 2015).
Applications in Sensing and Recognition
- Sugar Recognition in Water : A study by Tong et al. (2001) demonstrated the potential of boronic acid derivatives, including (2-cyano-3-methoxyphenyl)boronic acid, in sugar recognition in water. This is significant for applications in biosensing and diagnostics (Tong et al., 2001).
- Selective Fluorescent Chemosensors : According to Huang et al. (2012), boronic acids like (2-cyano-3-methoxyphenyl)boronic acid can be used in the development of selective fluorescent chemosensors for various biological and chemical substances (Huang et al., 2012).
Safety And Hazards
properties
IUPAC Name |
(2-cyano-3-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c1-13-8-4-2-3-7(9(11)12)6(8)5-10/h2-4,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHINHWGIHWEPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681884 | |
Record name | (2-Cyano-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyano-3-methoxyphenyl)boronic acid | |
CAS RN |
1164100-84-8 | |
Record name | B-(2-Cyano-3-methoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1164100-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Cyano-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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